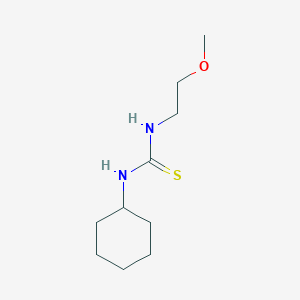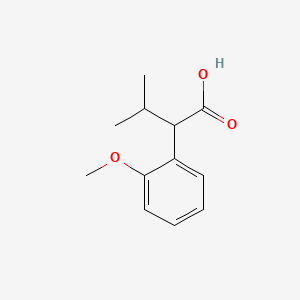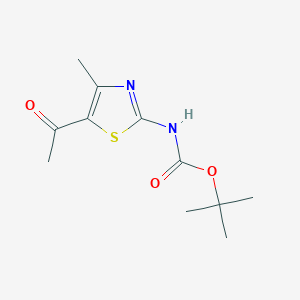
(4-Trifluoromethoxyphenyl)glyoxal hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Trifluoromethoxyphenyl)glyoxal hydrate is an organic compound with the molecular formula C9H5F3O2 It is a derivative of glyoxal, featuring a trifluoromethoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethoxyphenyl)glyoxal hydrate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with glyoxal in the presence of an acid catalyst. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Trifluoromethoxyphenyl)glyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethoxy group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Trifluoromethoxyphenyl)glyoxal hydrate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (4-Trifluoromethoxyphenyl)glyoxal hydrate involves its interaction with nucleophilic sites in biological molecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Propriétés
Formule moléculaire |
C9H7F3O4 |
|---|---|
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
2-oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde;hydrate |
InChI |
InChI=1S/C9H5F3O3.H2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 |
Clé InChI |
SVZUEALVSDZDRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=O)OC(F)(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)



![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)

![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
